(2,5-Dimethylphenoxy)acetyl chloride
CAS No.: 106967-73-1
Cat. No.: VC4355036
Molecular Formula: C10H11ClO2
Molecular Weight: 198.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106967-73-1 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 |
| IUPAC Name | 2-(2,5-dimethylphenoxy)acetyl chloride |
| Standard InChI | InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |
| Standard InChI Key | LMLBNAKYIAIQFT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(2,5-Dimethylphenoxy)acetyl chloride belongs to the class of carbonyl chlorides, characterized by the functional group -COCl. Its structure consists of a 2,5-dimethylphenoxy moiety (a phenyl ring with methyl groups at positions 2 and 5, linked via an oxygen atom) attached to an acetyl chloride group. The molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol .
The IUPAC name derives from the parent phenol (2,5-dimethylphenol) modified by an acetyl chloride substituent. Key structural features include:
-
Phenyl ring: Aromatic core with methyl groups at positions 2 and 5.
-
Ether linkage: Oxygen atom connecting the phenyl ring to the acetyl group.
-
Acetyl chloride: Reactive carbonyl chloride group (-COCl) enabling nucleophilic acyl substitution reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2,5-Dimethylphenoxy)acetyl chloride likely proceeds through acyl chlorination of the corresponding acetic acid derivative. A plausible route involves:
-
Preparation of 2,5-dimethylphenoxyacetic acid:
-
Conversion to acyl chloride:
This method aligns with protocols described for related compounds. For example, the synthesis of 2,5-dimethylphenylacetic acid employs Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, followed by ketalization and hydrolysis . Similar strategies could be adapted for (2,5-Dimethylphenoxy)acetyl chloride by substituting the starting phenol.
Optimization Challenges
Key challenges in synthesis include:
-
Moisture sensitivity: Acyl chlorides react vigorously with water, necessitating anhydrous conditions.
-
Byproduct formation: Over-chlorination or decomposition at elevated temperatures.
-
Purification: Distillation under reduced pressure (e.g., 335–336°C at 760 mmHg for analogous compounds ) or recrystallization from non-polar solvents.
Physicochemical Properties
Physical State and Stability
(2,5-Dimethylphenoxy)acetyl chloride is typically a liquid or low-melting solid at room temperature. Comparable compounds like (2,5-Dibromophenyl)acetyl chloride exhibit a density of 1.9±0.1 g/cm³ and a boiling point of 335.8±32.0°C . The compound is expected to be:
-
Hygroscopic: Reacts with atmospheric moisture, releasing HCl gas.
-
Thermally stable: Decomposes only at high temperatures (>200°C).
Solubility and Reactivity
-
Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Insoluble in water due to rapid hydrolysis.
-
Reactivity:
-
Hydrolysis: Forms 2,5-dimethylphenoxyacetic acid in aqueous environments.
-
Alcoholysis: Reacts with alcohols to yield esters (e.g., R-OH → R-O-CO-(2,5-dimethylphenoxy)).
-
Aminolysis: Forms amides with primary or secondary amines.
-
Applications in Organic Synthesis
Pharmaceutical Intermediates
Acyl chlorides are pivotal in synthesizing active pharmaceutical ingredients (APIs). For instance, (2,5-Dimethylphenoxy)acetyl chloride could serve as an intermediate in:
-
Antimicrobial agents: Acylation of β-lactam nuclei.
-
Anti-inflammatory drugs: Esterification with steroid frameworks.
A study in demonstrates the use of phenoxyacetyl chlorides to synthesize benzohydrazides with potential bioactivity. The compound’s methyl-substituted aromatic system may enhance lipid solubility, improving membrane permeability in drug candidates.
Polymer Chemistry
The compound’s dual functionality (acyl chloride and aromatic ring) enables its use in:
-
Polyester synthesis: Condensation polymerization with diols.
-
Crosslinking agents: Introducing rigid aromatic segments into polymer networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume